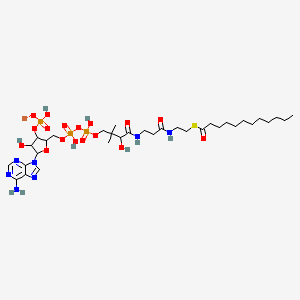

Lauroyl coenzyme A C12

CAS No.:

Cat. No.: VC16535917

Molecular Formula: C33H57LiN7O17P3S

Molecular Weight: 955.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H57LiN7O17P3S |

|---|---|

| Molecular Weight | 955.8 g/mol |

| IUPAC Name | lithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |

| Standard InChI | InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1 |

| Standard InChI Key | FWNUZMNRIPYTPZ-UHFFFAOYSA-M |

| Canonical SMILES | [Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

Introduction

Chemical and Structural Characteristics of Lauroyl Coenzyme A C12

Molecular Architecture

Lauroyl-CoA (CHEBI:15521) consists of a dodecanoic acid moiety covalently bonded to coenzyme A through a high-energy thioester linkage . The molecular formula C33H58N7O17P3S reflects its composite structure, with the lauroyl group contributing a 12-carbon saturated hydrocarbon chain (CH3(CH2)10CO-) and the coenzyme A portion containing the characteristic adenosine 3',5'-bisphosphate pantetheine scaffold . X-ray crystallography studies reveal that the extended aliphatic chain adopts a coiled conformation in aqueous environments, while the nucleotide components maintain solubility through polar interactions.

Table 1: Physicochemical Properties of Lauroyl-CoA

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 949.84 g/mol | |

| Net Charge | 0 | |

| Solubility | 0.2 mg/mL in H2O (20°C) | |

| logP (Octanol-Water) | 3.78 | |

| Isoelectric Point | 4.1 |

Synthetic Pathways

Commercial synthesis typically employs enzymatic condensation using acyl-CoA synthetase (EC 6.2.1.3), which catalyzes the ATP-dependent reaction:

Industrial-scale production achieves >90% purity through lithium salt precipitation, yielding products stable at -20°C for long-term storage . Nuclear magnetic resonance (NMR) analysis confirms structural integrity, with characteristic shifts at δ 2.85 ppm (thioester CH2) and δ 8.15 ppm (adenine protons).

Metabolic Roles and Biochemical Interactions

Beta-Oxidation Pathway

As a substrate for mitochondrial β-oxidation, lauroyl-CoA undergoes four enzymatic transformations per cycle:

-

Dehydrogenation by medium-chain acyl-CoA dehydrogenase (MCAD; EC 1.3.8.7), reducing FAD to FADH2

-

Hydration via enoyl-CoA hydratase (EC 4.2.1.17)

-

Oxidation by 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35)

-

Thiolytic cleavage by acetyl-CoA acyltransferase (EC 2.3.1.16)

Each cycle shortens the acyl chain by two carbons, generating acetyl-CoA equivalents for the citric acid cycle. Kinetic studies show MCAD exhibits maximal activity (Vmax = 12 μmol/min/mg) with lauroyl-CoA compared to longer-chain substrates.

Lipid Biosynthesis

In endoplasmic reticulum membranes, lauroyl-CoA serves as:

-

Primer molecule for fatty acid elongation systems (FASN; EC 2.3.1.85)

-

Substrate for glycerophospholipid synthesis through acyltransferase reactions

-

Regulatory ligand for transcription factors (PPARα, SREBP-1c) modulating lipid homeostasis

Table 2: Enzymatic Affinities for Lauroyl-CoA

| Enzyme | Km (μM) | kcat (s⁻¹) | Organism |

|---|---|---|---|

| MCAD | 8.2 | 45 | Homo sapiens |

| FASN | 15.7 | 2.3 | Saccharomyces |

| GPAT1 | 22.4 | 1.8 | Rattus norvegicus |

Analytical Quantification Methods

Mass Spectrometry Approaches

Recent advancements in LC-MS/MS enable sensitive detection (LOQ = 0.1 pmol/mg protein) using multiple reaction monitoring (MRM) transitions:

-

Precursor ion: m/z 950.3 → Product ions: m/z 428.1 (phosphopantetheine), m/z 261.0 (adenine)

Ion-pair chromatography with tributylamine additives improves retention on C18 columns (Retention time = 6.8 min) .

Spectrophotometric Assays

Enzyme-coupled methods measure lauroyl-CoA depletion via:

Absorbance changes at 600 nm (Δε = 4.3 mM⁻¹cm⁻¹) correlate with concentration.

| Supplier | Quantity | Price (USD) | Purity |

|---|---|---|---|

| Sigma-Aldrich | 5 mg | 226 | ≥90% HPLC |

| Chem-Impex | 25 mg | 717 | 90% HPLC |

Experimental Uses

-

Substrate profiling for novel acyltransferases

-

Metabolic flux analysis in lipid-laden hepatocytes

-

Inhibitor screening for MCAD deficiency therapeutics

Emerging Research Directions

Metabolic Disorder Implications

Mutations in ACADM (encoding MCAD) disrupt lauroyl-CoA oxidation, causing:

-

Elevated plasma C12-carnitine (5-10 μM vs. normal <0.5 μM)

-

Urinary excretion of dodecanoylglycine (≥300 mmol/mol creatinine)

Gene therapy trials using AAV8 vectors show 60% MCAD activity restoration in murine models.

Industrial Biotechnology

Metabolic engineering of Yarrowia lipolytica enables:

-

Lauric acid overproduction (titer = 45 g/L) via lauroyl-CoA optimization

-

Bioconversion to medium-chain alcohols (65% yield) using engineered acyl-CoA reductases

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume